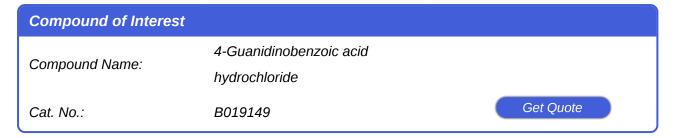


A Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **4-Guanidinobenzoic acid hydrochloride** (CAS 42823-46-1). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

4-Guanidinobenzoic acid hydrochloride is a white to off-white crystalline powder.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a versatile compound for biochemical and pharmaceutical research.[1]

The fundamental physicochemical data for this compound are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C8H9N3O2·HCl	[1][2][3]
Molecular Weight	215.64 g/mol	[2][3][4]
Appearance	White to off-white solid/powder	[1][3][5]
Melting Point	272 - 285 °C (decomposes)	[2][6][7][8][9]
Boiling Point	438.4 °C at 760 mmHg	[3][8][10]
Solubility	Soluble in water. Slightly soluble in DMSO and Methanol.	[6][7][8][11]
Storage Temperature	2-8°C	[9]

Spectral Information

Spectroscopic data is critical for the structural elucidation and confirmation of **4-Guanidinobenzoic acid hydrochloride**.

Spectrum Type	Technique / Solvent	Source(s)
¹H NMR	DMSO-d6	[12]
¹³ C NMR	Not specified	[4]
IR	KBr Wafer / ATR-IR	[4]

Note: While sources confirm the existence of NMR and IR spectra, detailed peak assignments are not provided in the search results. Researchers should refer to spectral databases for raw data.[4][13]

Experimental Protocols

Detailed and standardized methodologies are essential for reproducing and verifying the physicochemical properties of a compound.



Determination of Melting Point

The melting point is a crucial indicator of purity.[14] The capillary method is a standard and widely used technique.[15]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[14][16] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[14]

Detailed Methodology (Capillary Method):

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[15] Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 1-2 mm. [17][18]
- Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[17] Place the assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[14][15]
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the
 expected melting point. Then, decrease the heating rate to about 2°C per minute to ensure
 thermal equilibrium.[14]
- Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears.[18] Continue heating slowly and record the temperature (T2) at which the entire sample has melted.[18] The melting point is reported as the range T1-T2.[16]
- Replicates: For accuracy, perform at least two careful determinations.[14]

Determination of Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different pH levels, which impacts its solubility, absorption, and biological interactions. Potentiometric titration is a common and reliable method for pKa determination.[19]

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume is used to determine



the pKa. At the half-equivalence point, the pH of the solution is equal to the pKa of the ionizable group.[20]

Detailed Methodology (Potentiometric Titration):

- System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]
- Sample Preparation: Prepare a solution of **4-Guanidinobenzoic acid hydrochloride** of a known concentration (e.g., 1 mM) in water.[21] To maintain constant ionic strength, 0.15 M KCl can be used.[21]
- Titration: Place the solution in a beaker with a magnetic stirrer.[21] Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]
- Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
 [21] Continue the titration until the pH has passed the equivalence point and stabilized at a high value (e.g., pH 12-12.5).[21]
- Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is
 the point of maximum slope on the titration curve. The half-equivalence point occurs at half
 the volume of the equivalence point. The pH at the half-equivalence point is the pKa.[20][22]
 For robust data, perform a minimum of three titrations.[21]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[23]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is quantified.[23][24]

Detailed Methodology (Shake-Flask Method):



- Preparation: Prepare aqueous buffer solutions at various physiological pH values (e.g., over the range of 1.2 to 6.8).[25]
- Equilibration: Add an excess amount of solid 4-Guanidinobenzoic acid hydrochloride to a
 flask containing a known volume of the buffer. Ensure that solid material remains
 undissolved.[24]
- Agitation: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[24][25]
- Sample Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.[24][26]
- Quantification: Accurately dilute the resulting saturated solution and determine the
 concentration of the dissolved compound using a suitable analytical method, such as UV-Vis
 spectroscopy or LC/MS, against a standard calibration curve.[26][27]

Biological Context and Mechanism of Action

4-Guanidinobenzoic acid and its derivatives are recognized as inhibitors of serine proteases, such as trypsin and enteropeptidase.[28][29][30] This inhibitory activity is central to their application in biochemical research and potential therapeutic uses.[11][29]

Mechanism of Competitive Inhibition

The inhibitory action is a form of competitive inhibition. In this mechanism, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme.[31][32] This allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and blocking the catalytic reaction.[32][33] The inhibition is reversible and can be overcome by increasing the concentration of the substrate.[31]

// Invisible edges for alignment edge[style=invis]; P -> I; }

Caption: Mechanism of competitive enzyme inhibition by 4-Guanidinobenzoic acid.

Experimental Workflow for Enzyme Inhibition Assay

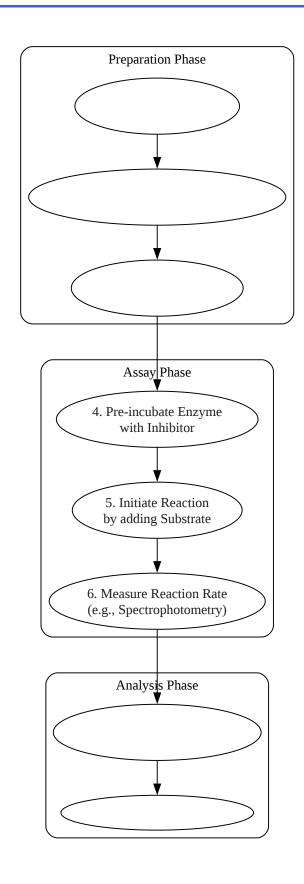






Determining the inhibitory potency of compounds like **4-Guanidinobenzoic acid hydrochloride** is a standard procedure in drug discovery. The following workflow outlines a typical enzyme inhibition assay.





Click to download full resolution via product page

Caption: General workflow for an enzyme inhibition assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 42823-46-1: 4-Guanidinobenzoic acid hydrochloride [cymitquimica.com]
- 2. 4-Guanidinobenzoic acid hydrochloride | CAS 42823-46-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Guanidinobenzoic Acid Hydrochloride CAS NO: 42823-46-1 Manufacturers, Suppliers, Factory Home Sunshine Pharma [hsppharma.com]
- 4. 4-Guanidinobenzoic acid hydrochloride | C8H10ClN3O2 | CID 3084875 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]
- 6. 4-Guanidinobenzoic acid hydrochloride(42823-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Guanidinobenzoic Acid Hydrochloride | 42823-46-1 | TCI AMERICA [tcichemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-Guanidinobenzoic acid 99 42823-46-1 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. wisdomdrugs.com [wisdomdrugs.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 4-Guanidinobenzoic acid hydrochloride(42823-46-1) 1H NMR spectrum [chemicalbook.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. pennwest.edu [pennwest.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. byjus.com [byjus.com]

Foundational & Exploratory





- 19. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 20. study.com [study.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 23. researchgate.net [researchgate.net]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Aqueous Solubility Assay Enamine [enamine.net]
- 28. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemimpex.com [chemimpex.com]
- 30. nbinno.com [nbinno.com]
- 31. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]
- 32. Competitive inhibition Wikipedia [en.wikipedia.org]
- 33. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019149#physicochemical-properties-of-4-guanidinobenzoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com